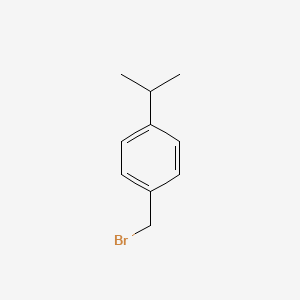
2-(1-methyl-1H-imidazol-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-imidazol-4-yl)morpholine is a heterocyclic compound that features both an imidazole and a morpholine ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and chemical research. The presence of both the imidazole and morpholine rings in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-4-yl)morpholine typically involves the reaction of 1-methylimidazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution with 1-methylimidazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-imidazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: N-oxides of the imidazole ring
Reduction: Reduced imidazole derivatives
Substitution: Halogenated imidazole derivatives
Scientific Research Applications
2-(1-Methyl-1H-imidazol-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-4-yl)morpholine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-(1-Methyl-1H-imidazol-4-yl)ethanol: Contains an ethanol group instead of a morpholine ring.
1-Methylimidazole: Lacks the morpholine ring, making it less versatile in certain reactions.
Uniqueness
2-(1-Methyl-1H-imidazol-4-yl)morpholine is unique due to the combination of the imidazole and morpholine rings in its structure
Properties
CAS No. |
1510906-87-2 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(1-methylimidazol-4-yl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-11-5-7(10-6-11)8-4-9-2-3-12-8/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
JBBBRIUESLSJTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2CNCCO2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



